9H-fluorene-2,7-disulfonyl dichloride
Overview
Description
9H-fluorene-2,7-disulfonyl dichloride is a chemical compound with the molecular formula C13H8Cl2O4S2 and a molecular weight of 363.24 g/mol . It is a derivative of fluorene, characterized by the presence of two sulfonyl chloride groups at the 2 and 7 positions of the fluorene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluorene-2,7-disulfonyl dichloride typically involves the sulfonation of fluorene followed by chlorination. The process begins with the sulfonation of fluorene using sulfuric acid or oleum to introduce sulfonic acid groups at the 2 and 7 positions. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid groups into sulfonyl chloride groups .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9H-fluorene-2,7-disulfonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
9H-fluorene-2,7-disulfonyl dichloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 9H-fluorene-2,7-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Fluorene-2,7-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonyl chloride groups.
Fluorene-2,7-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonyl chloride groups.
Fluorene-2,7-dibromo: Contains bromine atoms instead of sulfonyl chloride groups.
Uniqueness
9H-fluorene-2,7-disulfonyl dichloride is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. This makes it a valuable reagent in organic synthesis and various research applications .
Properties
IUPAC Name |
9H-fluorene-2,7-disulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHVYLMKZJHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379643 | |
Record name | 9H-fluorene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-76-3 | |
Record name | 9H-fluorene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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